molecular formula C28H24F3NO6 B1676670 MRL-24

MRL-24

Cat. No.: B1676670
M. Wt: 527.5 g/mol
InChI Key: OFCWBJAYEIROGZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRL24 is a synthetic ligand that acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).

Preparation Methods

The synthesis of MRL24 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MRL24 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MRL24 has a wide range of scientific research applications:

    Chemistry: In chemistry, MRL24 is used as a model compound to study ligand-receptor interactions and the effects of functional group modifications on binding affinity.

    Biology: In biological research, MRL24 is used to investigate the role of PPARγ in adipogenesis and metabolic regulation.

    Medicine: MRL24 has potential therapeutic applications in the treatment of metabolic diseases such as diabetes and obesity.

    Industry: In the pharmaceutical industry, MRL24 is used in the development of new drugs targeting PPARγ.

Mechanism of Action

MRL24 exerts its effects by binding to the ligand-binding domain of PPARγ. This binding induces conformational changes in the receptor, promoting the recruitment of coactivator proteins and the transcription of target genes involved in lipid and glucose metabolism. The inhibition of PPARγ phosphorylation by cyclin-dependent kinase 5 is a key mechanism by which MRL24 improves insulin sensitivity .

Comparison with Similar Compounds

MRL24 is similar to other PPARγ agonists, such as rosiglitazone and pioglitazone. it has unique properties that distinguish it from these compounds:

Similar compounds include:

MRL24’s unique combination of high binding affinity and partial agonist activity makes it a valuable tool in metabolic disease research.

Properties

IUPAC Name

(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWBJAYEIROGZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
MRL-24

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